4,5-Diethylideneocta-2,6-diyne

Description

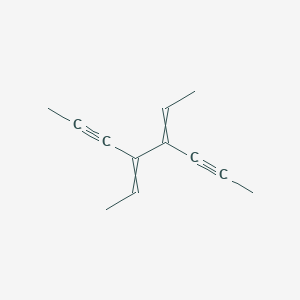

4,5-Diethylideneocta-2,6-diyne is an unsaturated hydrocarbon featuring two conjugated triple bonds (at positions 2 and 6) and two ethylidene groups (CH₂=CH– substituents) at positions 4 and 5 on an eight-carbon chain. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis, particularly for cycloaddition reactions and catalytic transformations. Its extended conjugation system and electron-rich triple bonds may enhance reactivity in cross-coupling or cyclization processes, though direct experimental data on this compound remains sparse in the literature.

Properties

CAS No. |

58873-38-4 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4,5-di(ethylidene)octa-2,6-diyne |

InChI |

InChI=1S/C12H14/c1-5-9-11(7-3)12(8-4)10-6-2/h7-8H,1-4H3 |

InChI Key |

DLCOALBJQHQANI-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C#CC)C(=CC)C#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethylideneocta-2,6-diyne typically involves the use of alkyne metathesis reactions. One common method is the ring-closing metathesis (RCM) protocol, which utilizes ruthenium-based metathesis catalysts . This method is efficient in forming the unsaturated cyclic system required for the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5-Diethylideneocta-2,6-diyne undergoes various chemical reactions, including:

Hydroelementation: This reaction involves the addition of elements like hydrogen, boron, or silicon across the triple bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides, halogens, and various metal catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure selective product formation.

Major Products Formed

The major products formed from these reactions include enynes, dienes, allenes, polymers, and cyclic compounds .

Scientific Research Applications

4,5-Diethylideneocta-2,6-diyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and material science.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,5-Diethylideneocta-2,6-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic attacks . The pathways involved often depend on the specific reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between 4,5-Diethylideneocta-2,6-diyne , oct-2-en-4,6-diyne (CAS 22644-47-9), and hepta-1,6-diyne (from ):

Reactivity in Catalytic Reactions

- Hepta-1,6-diyne : Reacts with diphenyliodonium triflate in palladium-catalyzed bisthiolation to yield 79% product (). Terminal alkynes in this system show high regioselectivity, influenced by anion type (e.g., OTs⁻, BF₄⁻) .

- The internal triple bonds (vs. terminal in hepta-1,6-diyne) may also limit accessibility for catalytic intermediates .

- oct-2-en-4,6-diyne: No direct reactivity data is provided, but its conjugated ene-diyne system may enable cyclization or polymerization under specific conditions, contrasting with the ethylidene-substituted compound’s stability .

Stability and Electronic Effects

- The ethylidene groups in This compound introduce electron-donating effects, which could stabilize transition states in electrocyclic reactions but destabilize electrophilic intermediates in cross-coupling. This contrasts with hepta-1,6-diyne , where terminal alkynes facilitate oxidative coordination with palladium (, Scheme 26) .

- oct-2-en-4,6-diyne ’s conjugated system may exhibit resonance stabilization, whereas the target compound’s isolated triple bonds and ethylidene groups could lead to localized reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.